4-Propanoylphenyl 2,4-dinitrobenzoate
Description
4-Propanoylphenyl 2,4-dinitrobenzoate is an aromatic ester derivative characterized by a 2,4-dinitrobenzoate backbone substituted with a propanoyl group at the para position of the phenyl ring. The 2,4-dinitrobenzoate moiety is known for its ability to engage in non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that stabilize metal-organic frameworks (MOFs) and polymeric structures . The propanoyl substituent likely enhances steric bulk and influences solubility, reactivity, and thermal stability compared to simpler derivatives like methyl or fluorophenyl analogs.
Properties
Molecular Formula |
C16H12N2O7 |
|---|---|
Molecular Weight |
344.27 g/mol |
IUPAC Name |
(4-propanoylphenyl) 2,4-dinitrobenzoate |
InChI |
InChI=1S/C16H12N2O7/c1-2-15(19)10-3-6-12(7-4-10)25-16(20)13-8-5-11(17(21)22)9-14(13)18(23)24/h3-9H,2H2,1H3 |
InChI Key |
VXJFHBYHUVIDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl 2,4-dinitrobenzoate typically involves the esterification of 4-propanoylphenol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Propanoylphenyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoate ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) is commonly used.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-Propanoylphenyl 2,4-diaminobenzoate.
Hydrolysis: 4-Propanoylphenol and 2,4-dinitrobenzoic acid.
Scientific Research Applications
4-Propanoylphenyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Propanoylphenyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups on the benzoate ring can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting various cellular pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-propanoylphenyl 2,4-dinitrobenzoate with structurally related compounds, focusing on molecular interactions, thermal stability, and biodegradability. Key findings are summarized in Table 1.
Structural and Functional Group Variations
- 4-Fluorophenyl 2,4-DNB (C₁₃H₇FN₂O₆): This derivative replaces the propanoyl group with a fluorine atom. However, its thermal behavior remains undocumented in the evidence .
- Methyl 3,5-DNB (C₈H₆N₂O₆) : The 3,5-dinitro substitution pattern and methyl ester group result in a planar molecular geometry with fewer intramolecular interactions compared to 2,4-DNB derivatives. This leads to lower thermal stability (decomposition at ~286°C) .
Thermal Stability
2,4-DNB derivatives exhibit superior thermal stability compared to 3,5-DNB isomers due to stronger non-covalent interactions. For example:
- Eu-Cd 2,4-DNB Complex (Compound I) : Decomposes at 267°C with 57% weight loss, stabilized by N–O···π and C–H···O interactions .
- Eu-Cd 3,5-DNB Complex (Compound II): Explodes at 286°C, attributed to weaker π interactions and less compact crystal packing . The propanoyl group in 4-propanoylphenyl 2,4-DNB is expected to further enhance stability by increasing molecular weight and enabling additional van der Waals interactions.
Molecular Interactions
- 2,4-DNB Derivatives: Engage in extensive non-covalent interactions (N–O···π, C–H···O, NO₂···NO₂), which stabilize polymeric structures. For instance, Eu-Cd 2,4-DNB complexes form 1D polymers with zigzag metal arrangements .
Biodegradability
Microbial transformation studies show that 3,5-dinitrobenzoate is metabolized by anaerobic cultures into acetate and CO₂ .
Table 1: Comparative Analysis of 4-Propanoylphenyl 2,4-DNB and Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
